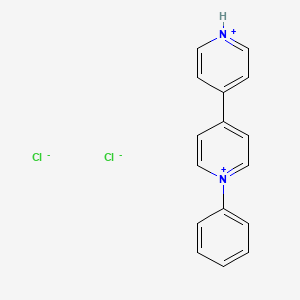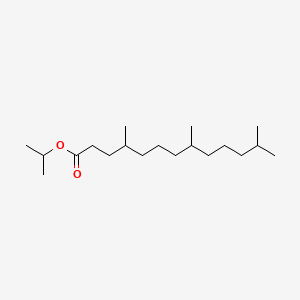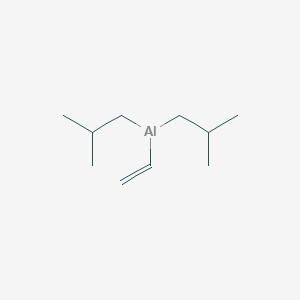
Ethenylbis(2-methylpropyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenylbis(2-methylpropyl)alumane is an organoaluminum compound with the chemical formula C10H21Al. This compound is known for its unique properties and applications in various fields, including organic synthesis and industrial processes. It is a colorless liquid that is highly reactive due to the presence of aluminum, which can form strong bonds with other elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethenylbis(2-methylpropyl)alumane can be synthesized through the reaction of aluminum with 2-methylpropyl groups in the presence of a catalyst. One common method involves the use of aluminum trichloride (AlCl3) as a catalyst, which facilitates the formation of the desired compound. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where aluminum and 2-methylpropyl groups are combined under controlled conditions. The process is carefully monitored to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenylbis(2-methylpropyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can act as a reducing agent in certain reactions, donating electrons to other compounds.
Substitution: The 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce various organoaluminum compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethenylbis(2-methylpropyl)alumane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: this compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which ethenylbis(2-methylpropyl)alumane exerts its effects involves the formation of strong bonds between aluminum and other elements. The aluminum atom in the compound can coordinate with various ligands, facilitating a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triisobutylaluminum: Another organoaluminum compound with similar reactivity.
Diisobutylaluminum hydride: Used as a reducing agent in organic synthesis.
Aluminum isopropoxide: Commonly used in the synthesis of organic compounds.
Uniqueness
Ethenylbis(2-methylpropyl)alumane is unique due to its specific structure and reactivity. The presence of ethenyl and 2-methylpropyl groups provides distinct chemical properties that make it suitable for specialized applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
102859-51-8 |
|---|---|
Molekularformel |
C10H21Al |
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
ethenyl-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/2C4H9.C2H3.Al/c2*1-4(2)3;1-2;/h2*4H,1H2,2-3H3;1H,2H2; |
InChI-Schlüssel |
YRRUEJYFEBADQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Al](CC(C)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





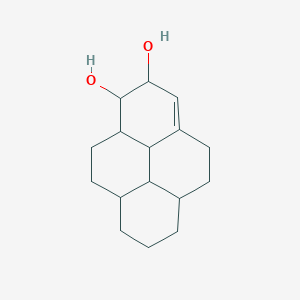
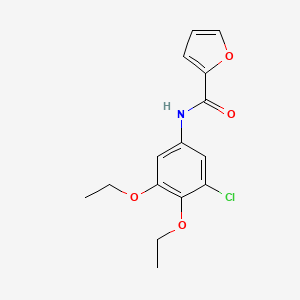
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)
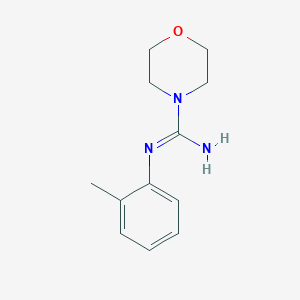
![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)

![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
